![molecular formula C10H11FN2O B2868406 6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one CAS No. 1509694-32-9](/img/structure/B2868406.png)
6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
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Overview
Description
“6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one” is a chemical compound with the molecular formula C10H12FN . It is used as an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.21 . It has a melting point of 31-33°C . The predicted boiling point is 254.6±29.0 °C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Chemical Behavior and Synthesis
6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one, as part of the benzodiazepine family, shows diverse chemical behaviors, particularly in its interactions with different agents. For example, Bianchi, Häusermann, and Rossi (1979) studied the chemical behavior of similar benzotriazepines towards methylating and acidic agents, highlighting complex reactions and product formations (Bianchi, Häusermann & Rossi, 1979). Furthermore, studies like that of Vezina-Dawod et al. (2017) have demonstrated efficient protocols for synthesizing polysubstituted benzodiazepinones, indicating the compound's potential for varied medicinal applications (Vezina-Dawod et al., 2017).
Molecular Framework Utilization
The compound's molecular framework has been exploited for synthesizing various analogs with potential medicinal interest. Devi, Gupta, and Kishore (2014) described the synthesis of novel oxadiazole ring incorporated analogs, showcasing the compound's versatility in drug development (Devi, Gupta & Kishore, 2014).
Inclusion Complex Formation and Pharmaceutical Applications
The formation of inclusion complexes with compounds like β-cyclodextrin can enhance the physical and chemical properties of drugs. Papezhuk et al. (2020) explored the synthesis and characterization of such complexes, indicating the potential for improved pharmaceutical forms (Papezhuk et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-5-9(14)13-10-7(11)3-2-4-8(10)12-6/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKGABJSFHMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
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